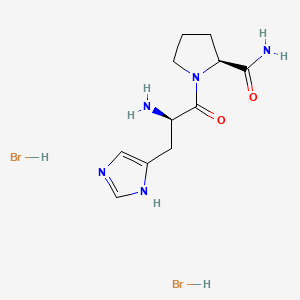
Cyclopentanone, 4-acetyl-2-methyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclopentanone, 4-acetyl-2-methyl- is an organic compound with the molecular formula C8H12O2 It is a derivative of cyclopentanone, featuring an acetyl group at the 4-position and a methyl group at the 2-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Cyclopentanone, 4-acetyl-2-methyl- can be synthesized through several methods. One common approach involves the reaction of cyclopentanone with acetyl chloride and a methylating agent under controlled conditions. The reaction typically requires a catalyst, such as aluminum chloride, and is carried out at low temperatures to ensure selectivity and yield.
Industrial Production Methods
In industrial settings, the production of cyclopentanone, 4-acetyl-2-methyl- often involves the use of continuous flow reactors to optimize reaction conditions and improve efficiency. The process may include steps such as distillation and purification to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
Cyclopentanone, 4-acetyl-2-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The acetyl and methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Applications De Recherche Scientifique
Cyclopentanone, 4-acetyl-2-methyl- has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in various organic synthesis reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of fragrances, flavors, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of cyclopentanone, 4-acetyl-2-methyl- involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. Its effects are mediated through the formation of intermediates and transition states that facilitate the desired chemical transformations.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclopentanone: The parent compound, which lacks the acetyl and methyl groups.
Cyclohexanone: A similar cyclic ketone with a six-membered ring.
2-Pentanone: A linear ketone with similar functional groups.
Uniqueness
Cyclopentanone, 4-acetyl-2-methyl- is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.
Propriétés
Formule moléculaire |
C8H12O2 |
|---|---|
Poids moléculaire |
140.18 g/mol |
Nom IUPAC |
4-acetyl-2-methylcyclopentan-1-one |
InChI |
InChI=1S/C8H12O2/c1-5-3-7(6(2)9)4-8(5)10/h5,7H,3-4H2,1-2H3 |
Clé InChI |
KTNNSTIEUHJTTQ-UHFFFAOYSA-N |
SMILES canonique |
CC1CC(CC1=O)C(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![(3R,6S)-3,4,5-trihydroxy-6-[[(1S,12S,14R)-9-methoxy-4-methyl-11-oxa-4-azatetracyclo[8.6.1.01,12.06,17]heptadeca-6(17),7,9,15-tetraen-14-yl]oxy]oxane-2-carboxylic acid](/img/structure/B13832742.png)






![Phosphoric acid, bis[2,3-bis(trimethylsiloxy)propyl] trimethylsilyl ester](/img/structure/B13832763.png)

